![molecular formula C14H19NO3 B5316058 N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5316058.png)
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide, also known as MT-45, is a synthetic opioid that has gained attention in recent years due to its potential use as a research chemical. MT-45 was first synthesized in the 1970s, and its chemical structure is similar to other opioids such as fentanyl and tramadol.
Wirkmechanismus
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide acts as an agonist at mu-opioid receptors, which are found in the brain and spinal cord. Activation of these receptors leads to a decrease in the perception of pain, as well as feelings of euphoria and relaxation. This compound has been shown to have a higher affinity for mu-opioid receptors than other opioids such as morphine and fentanyl.
Biochemical and Physiological Effects
This compound has been shown to produce a range of physiological effects, including analgesia, sedation, and respiratory depression. It has also been shown to increase levels of dopamine in the brain, which may contribute to its potential for abuse. This compound has been associated with a range of side effects, including nausea, vomiting, and constipation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide has several advantages as a research chemical, including its high affinity for mu-opioid receptors and its potential use in treating opioid addiction. However, its potential for abuse and associated side effects make it a challenging compound to work with in a laboratory setting. Additionally, the legality of this compound varies by country, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
Future research on N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide could focus on its potential use in treating opioid addiction and withdrawal symptoms. Additionally, further studies could investigate the safety and efficacy of this compound compared to other opioids currently used in clinical practice. Finally, research could explore the potential of this compound as a tool for investigating the role of mu-opioid receptors in pain management and addiction.
Synthesemethoden
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide can be synthesized through several methods, including the reduction of 2-(3-methoxyphenyl)ethylamine with sodium borohydride, and the reaction of 2-(3-methoxyphenyl)acetonitrile with diethylamine. The purity of the final product can be improved through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide has been used primarily as a research chemical, particularly in studies related to opioid receptors and pain management. It has also been investigated for its potential use in treating opioid addiction and withdrawal symptoms. This compound has been shown to have a high affinity for mu-opioid receptors, which are primarily responsible for mediating the analgesic effects of opioids.
Eigenschaften
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(11-5-3-6-12(9-11)17-2)15-14(16)13-7-4-8-18-13/h3,5-6,9-10,13H,4,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISIBKDWWABLJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199051 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-phenylethyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5315982.png)
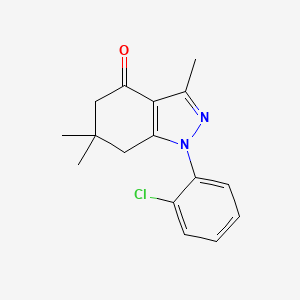
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5315985.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5315989.png)
![(3S*,5S*)-1-(3-methylbenzyl)-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5316004.png)
![3-{[(3aR*,5S*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]carbonyl}-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5316012.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-ethylthiourea](/img/structure/B5316019.png)
![N-{2-chloro-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide](/img/structure/B5316025.png)
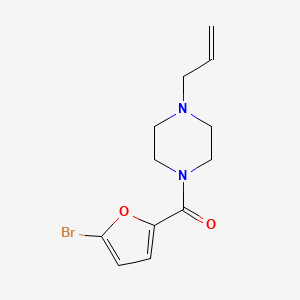
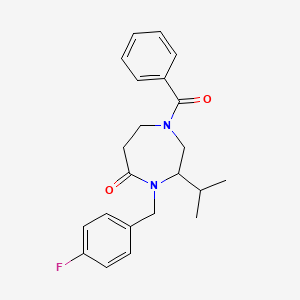
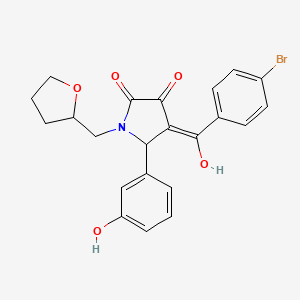
![2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5316075.png)
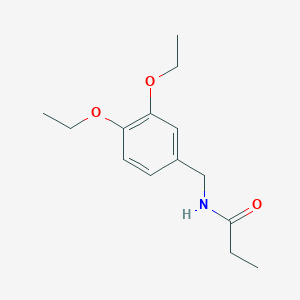
![N-(3-hydroxypropyl)-N-isopropyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5316086.png)
